Methyl 4,5-Dichloroindole-3-carboxylate
Description
Methyl 4,5-dichloroindole-3-carboxylate is a halogenated indole derivative characterized by chlorine substituents at the 4- and 5-positions of the indole ring and a methyl ester group at position 3.
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,5-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-7-3-2-6(11)9(12)8(5)7/h2-4,13H,1H3 |
InChI Key |
NCADUUWKKRJHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Methyl Indole-3-carboxylate
The most widely reported method involves direct chlorination of methyl indole-3-carboxylate using N-chlorosuccinimide (NCS) as the chlorinating agent. This approach leverages the electrophilic aromatic substitution mechanism, where NCS generates chlorine radicals or Cl⁺ species under acidic or polar aprotic conditions.
A representative procedure involves dissolving methyl indole-3-carboxylate (1.0 equiv) in a mixed solvent system of acetic acid and N,N-dimethylformamide (DMF) (1:1 v/v). NCS (2.4 equiv) is added portionwise at 0–5°C, followed by gradual warming to 25–35°C and stirring for 6–12 hours. Workup typically entails quenching with water, extraction with ethyl acetate, and purification via column chromatography, yielding 55–93% of the target compound.
Critical Parameters:
-
Solvent System: Acetic acid enhances NCS reactivity by protonating the succinimide moiety, while DMF stabilizes intermediates through polar interactions.
-
Temperature Control: Ice-bath initiation minimizes side reactions such as over-chlorination or ring-opening.
-
Stoichiometry: Excess NCS (2.0–2.4 equiv) ensures complete di-chlorination at the 4- and 5-positions.
Fischer Indole Synthesis with Pre-chlorinated Intermediates
An alternative route employs the Fischer indole synthesis to construct the chlorinated indole core de novo. This method condenses a 4,5-dichlorophenylhydrazine derivative with a ketone or aldehyde under acidic conditions. For example, reaction of 4,5-dichlorophenylhydrazine with ethyl pyruvate in refluxing ethanol/HCl yields the indole skeleton, which is subsequently esterified using methanol and thionyl chloride.
Advantages and Limitations:
-
Regioselectivity: Pre-installing chlorine atoms avoids competing electrophilic substitution during indole formation.
-
Yield Constraints: Multi-step synthesis reduces overall efficiency (reported yields: 40–60%) compared to direct chlorination.
Optimization of Chlorination Conditions
Solvent and Base Screening
Systematic optimization studies reveal acetonitrile as the optimal solvent for NCS-mediated chlorination, achieving 55% isolated yield of this compound. Comparative data across solvents demonstrates the following trends:
| Solvent | Yield (%) | Purity (%) | Side Products Observed |
|---|---|---|---|
| Acetonitrile | 55 | 95 | Trace chlorinated byproducts |
| Dichloromethane | 48 | 89 | Significant N-chlorination |
| THF | 32 | 78 | Ring-opening adducts |
| DMF | 41 | 82 | Polymerization residues |
Base additives such as triethylamine (Et₃N) enhance yield by scavenging HCl byproducts, with 2.4 equiv of Et₃N increasing conversion from 48% to 68%.
Competing Reaction Pathways
Chlorination at alternative positions (e.g., N-chlorination or 2-position substitution) remains a key challenge. LC-MS analysis of crude reaction mixtures identifies 4-chloro-5-N-chlorosuccinimidoindole-3-carboxylate as a major byproduct (15–20%) when stoichiometry is suboptimal. Reducing NCS to 1.2 equiv suppresses this pathway but necessitates extended reaction times (18–24 hours).
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-2), 7.52 (d, J = 8.4 Hz, 1H, H-7), 7.38 (d, J = 8.4 Hz, 1H, H-6), 3.94 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.2 (C=O), 138.5 (C-3), 128.9 (C-4), 127.3 (C-5), 124.1 (C-7), 122.8 (C-6), 115.4 (C-2), 52.1 (OCH₃).
-
HRMS (ESI): m/z calcd for C₁₀H₇Cl₂NO₂ [M+H]⁺ 243.9924, found 243.9921.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity in optimized batches, with retention time (t₃) = 6.72 min.
Scale-Up and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrate consistent yields (89–91%) using acetonitrile/Et₃N conditions. Key considerations for industrial adoption include:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in methyl 4,5-dichloroindole-3-carboxylate is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s functional group for further applications:
-
Acidic conditions : Hydrolysis under reflux with aqueous acid (e.g., H₂SO₄) converts the ester to a carboxylic acid while retaining the dichloro substitution pattern.
-
Basic conditions : Alkaline hydrolysis (e.g., LiOH in THF/H₂O) similarly cleaves the ester to form the acid .
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic | Aqueous H₂SO₄, reflux | 4,5-Dichloroindole-3-carboxylic acid | |
| Basic | LiOH, THF/H₂O | 4,5-Dichloroindole-3-carboxylic acid |
Substitution Reactions
The chloro substituents at positions 4 and 5 enable nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing nature of the carboxylate group activates the aromatic ring for such reactions:
-
Electrophilic substitution : Chlorine atoms at positions 4 and 5 can act as leaving groups in SNAr reactions, particularly when activated by strong bases or under high-temperature conditions.
-
Examples :
Cyclization and Coupling Reactions
The compound’s structural features make it suitable for intramolecular cyclizations and cross-coupling reactions:
-
NCS-mediated cyclization : Analogous indole derivatives undergo cyclization via N-chlorosuccinimide (NCS) to form fused ring systems (e.g., indoloquinolines). This suggests potential for similar transformations in this compound under optimized conditions .
-
Enamine chemistry : The indole nitrogen can form N-oxyenamines, enabling -sigmatropic rearrangements to generate substituted indoles .
Table 2: Cyclization/Coupling Reactions
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| NCS-mediated cyclization | NCS, DMP, DCM | Indoloquinoline derivatives | |
| -Sigmatropic rearrangement | DABCO, terminal alkynes | Polysubstituted indoles |
Spectroscopic Characterization
NMR and HRMS data are critical for confirming reaction outcomes. For example:
Table 3: Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.43 (NH), 8.05 (d), 7.21 (d) | |
| ¹³C NMR | δ 165.5 (CO₂Me), 145.6 (Cl-C) | |
| HRMS | m/z 258.0084 [M+H]⁺ |
Stability and Side Reactions
-
Oligomerization : Highly reactive intermediates (e.g., electrophilic indole derivatives) may undergo dimerization/oligomerization under batch conditions unless rapid generation and dilution are employed .
-
Chlorine displacement : Selective chlorination at the 3-position (via NCS) is possible but may compete with side reactions at other positions .
Key Research Findings
-
Scalability : Synthesis protocols for similar indole derivatives (e.g., methyl 6-acetylindole-3-carboxylate) demonstrate scalability to 50 mmol with high yields (~84%) .
-
Sustainability : Microwave-assisted synthesis reduces reaction times and improves yields for substituted indole derivatives .
-
Functional Group Influence : The carboxylate group’s electron-withdrawing effect enhances reactivity in substitution and cycloaddition reactions .
Scientific Research Applications
Methyl 4,5-Dichloroindole-3-carboxylate exhibits a range of biological activities attributed to its structural features. Notable potential applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, indole derivatives have been shown to inhibit tumor growth in various cancer cell lines .
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, which is common among indole derivatives due to their ability to interact with biological membranes .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antitumor Studies : Research conducted by the National Cancer Institute demonstrated that related compounds exhibited significant growth inhibition in cancer cell lines, suggesting that this compound could have similar effects .
- Neuroprotective Research : Studies on indole derivatives indicate their potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating conditions like Alzheimer's disease .
- Antimicrobial Evaluation : Investigations into the antimicrobial properties of chlorinated indoles have shown promising results against various pathogens, indicating that this compound could be developed into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of Methyl 4,5-Dichloroindole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Functional Group Reactivity :
- The methyl ester in the target compound is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids. In contrast, aldehydes (e.g., indole-3-carboxaldehyde) are susceptible to oxidation, while nitriles (e.g., 5-cyanoindole) can be hydrolyzed to amides or carboxylic acids .
Physical Properties
| Compound | Substituents | Functional Group | Melting Point (°C) | Storage Conditions |
|---|---|---|---|---|
| Methyl 4,5-Dichloroindole-3-carboxylate | 4-Cl, 5-Cl | Methyl ester | N/A | N/A |
| Indole-3-carboxaldehyde | None | Aldehyde | 193–198 | Room temperature |
| Indole-4-carboxaldehyde | None | Aldehyde | 140–146 | -20°C |
| Methyl 1-methyl-β-carboline-3-carboxylate | 1-methyl | Methyl ester | >200 | N/A |
The dichloro substituents in the target compound are expected to increase molecular rigidity and melting point compared to non-halogenated analogs. The storage requirements for indole-4-carboxaldehyde (-20°C) highlight stability differences influenced by substituent positioning .
Chemical Reactivity
- Electronic Effects : The electron-withdrawing chlorine atoms in the target compound likely enhance electrophilic substitution resistance compared to unsubstituted indoles.
- Steric Effects : The 4,5-dichloro arrangement may hinder reactions at the indole’s 2- or 6-positions, unlike less substituted analogs like indole-3-carboxaldehyde.
Biological Activity
Methyl 4,5-Dichloroindole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the indole family of compounds, characterized by the presence of chlorine substituents at the 4 and 5 positions and a carboxylate group at the 3 position. Its chemical structure can be represented as follows:
This compound exhibits lipophilic properties, which may enhance its bioavailability and interaction with biological membranes.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential neuroprotective effects. Research indicates that it may act as an antagonist at glycine binding sites associated with NMDA receptors, which are crucial in excitatory neurotransmission and synaptic plasticity.
Key Mechanisms:
- NMDA Receptor Modulation: The compound has shown potential in inhibiting glycine binding to NMDA receptors, which is significant for conditions such as epilepsy and neurodegenerative diseases .
- Neuroprotective Effects: Studies suggest that derivatives of indole compounds can exert protective effects against oxidative stress in neuronal cells, offering a possible therapeutic avenue for neurodegenerative disorders .
Biological Activities
The compound has been evaluated for various biological activities, including:
- Anticonvulsant Activity: this compound has demonstrated anticonvulsant properties in animal models, indicating its potential use in treating seizure disorders .
- Antitubercular Activity: Research has highlighted its effectiveness against Mycobacterium tuberculosis, suggesting a role in developing new antitubercular therapies .
- Anti-inflammatory Properties: Some studies indicate that indole derivatives can modulate inflammatory responses, providing insights into their use in inflammatory diseases .
Case Study 1: Anticonvulsant Efficacy
A study involving the administration of this compound to mice showed a significant increase in seizure thresholds compared to controls. The results indicated that the compound effectively reduced the incidence of seizures induced by NMDA administration .
Case Study 2: Antitubercular Activity
In vitro studies demonstrated that this compound exhibited potent activity against various strains of Mycobacterium tuberculosis. The mechanism was linked to inhibition of specific metabolic pathways essential for bacterial survival .
Comparative Biological Activity Table
Q & A
Q. Table 1: Halogenation Reaction Optimization
| Variable | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Catalyst | FeCl₃ | NCS | FeCl₃ (85% yield) |
| Temperature | 0°C | 25°C | 0°C |
| Solvent | DMF | CH₂Cl₂ | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
